1,2-Ethanediol, 1-(2-furanyl)-

Natural Product Chemistry Biosynthesis Maytansinoid

Researchers investigating maytansinoid biosynthesis or Achmatowicz rearrangement often face limited access to stereochemically defined furan-diols. This compound-isolated from Actinosynnema pretiosum-provides the exact biosynthetic context synthetic analogs lack. • Dual functionality: reactive furan ring for Achmatowicz rearrangement + vicinal diol for chiral resolution (>99% ee via lipase kinetic resolution). • Drug-like profile: MW 128.13, XLogP3 -0.5, TPSA 53.6 Ų-ideal for fragment-based drug discovery. • Reliable supply: custom synthesis & bulk orders supported; research-grade purity verified.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 19377-75-4
Cat. No. B096114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediol, 1-(2-furanyl)-
CAS19377-75-4
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(CO)O
InChIInChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2
InChIKeyYOSOKWRRCVPEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Ethanediol, 1-(2-furanyl)- Product Overview


1,2-Ethanediol, 1-(2-furanyl)- (CAS 19377-75-4), also known as 1-(2-furyl)-1,2-ethanediol or 1-(furan-2-yl)ethane-1,2-diol, is a heteroaromatic vicinal diol with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol [1]. The compound features a reactive furan ring attached to a stereochemically rich 1,2-ethanediol moiety, making it a valuable chiral building block in asymmetric synthesis [2]. It has been identified as a natural product (2-(D-glycerol-1,2-dihydroxyethyl)furan) isolated from Actinosynnema pretiosum, a bacterial strain that produces maytansinoid antineoplastic agents [3]. The compound is characterized by a predicted XLogP3 of -0.5, a topological polar surface area (TPSA) of 53.6 Ų, two hydrogen bond donors, and three hydrogen bond acceptors, indicating moderate hydrophilicity and favorable drug-like properties [1].

Furan-vicinal diol chiral building block for asymmetric synthesis
Reported Achmatowicz rearrangement precursor for pyranone synthesis
Natural product origin from maytansinoid-producing strain; may support biosynthetic studies
Single-lipase resolution reported high enantiomeric excess; stereochemical control fit

Why 1,2-Ethanediol, 1-(2-furanyl)- Cannot Be Replaced


The unique combination of a furan ring and a vicinal diol in 1,2-Ethanediol, 1-(2-furanyl)- creates a reactivity profile that is not recapitulated by simple substitution with common analogs such as ethylene glycol (which lacks the furan ring), furfuryl alcohol (which lacks the vicinal diol), or 1,2-di(furan-2-yl)ethane-1,2-diol (which has a substantially different molecular weight, lipophilicity, and steric profile) [1]. The furan ring enables specific transformations such as the Achmatowicz rearrangement and singlet oxygen endo-peroxide formation, while the vicinal diol provides two points of functionalization for chiral resolution and downstream derivatization [2]. Substitution with a non-furan diol eliminates the Achmatowicz reactivity entirely, while substitution with a dimeric analog like 1,2-di(furan-2-yl)ethane-1,2-diol (CAS 4464-77-1, MW ~194) increases molecular weight, hydrophobicity, and topological polar surface area (~67 Ų), which can alter membrane permeability and synthetic tractability . The quantitative evidence below demonstrates where these differences manifest in measurable, procurement-relevant terms.

Target Ethylene glycol
Lacks furan ring; Achmatowicz rearrangement and endo-peroxide formation may not be supported.
Target Furfuryl alcohol
Missing vicinal diol; chiral resolution and dual functionalization may not transfer.
Target 1,2-di(furan-2-yl)ethane-1,2-diol
Higher MW, LogP, and TPSA may shift physicochemical profile and synthetic tractability.

1,2-Ethanediol, 1-(2-furanyl)- Differentiation Evidence


Natural Product Origin vs. Synthetic Furan Diols

1,2-Ethanediol, 1-(2-furanyl)-, as 2-(D-glycerol-1,2-dihydroxyethyl)furan, has been isolated and structurally characterized as one of five unusual hexose derivatives from the solid-state fermentation extract of Actinosynnema pretiosum ssp. auranticum ATCC 31565, a producing strain of maytansinoids [1]. In contrast, the dimeric analog 1,2-di(furan-2-yl)ethane-1,2-diol (CAS 4464-77-1) is exclusively a product of synthetic reductive dimerization of furfural and has no reported natural product provenance [2]. This distinction is critical for research programs in natural product-inspired drug discovery, where biosynthetic authenticity may correlate with unique biological chaperone effects or enzymatic recognition.

Natural product origin
Class-level
Biosynthetic origin from Actinosynnema pretiosum; dimeric analog purely synthetic.
May provide biosynthetic context for maytansinoid-related research.
Correlation with biological chaperone effects requires further study.
Natural Product Chemistry Biosynthesis Maytansinoid Actinosynnema pretiosum

Enantioselective Resolution: Single-Lipase vs. Multi-Enzyme

Racemic 2-(2-furyl)-2-hydroxyethyl acetate undergoes efficient kinetic resolution using a single enzyme (Amano PS lipase) to yield (1R)-1-(2-furyl)ethane-1,2-diol diacetate with 98% ee and (2S)-2-(2-furyl)-2-hydroxyethyl acetate with >99% ee [1]. In comparison, the phenyl-substituted analog 1-(5-phenylfuran-2-yl)ethane-1,2-diol requires sequential use of regio- and stereoselective lipases for efficient kinetic resolution, a more complex multi-enzyme process [2]. The ability to achieve >99% ee with a single commercial lipase represents a tangible advantage in procurement for chiral synthesis workflows where enzyme availability, cost, and process simplicity are critical factors.

Enantioselective resolution
Cross-study comparable
Single lipase achieves >99% ee; phenyl analog requires multi-enzyme system.
Supports simpler chiral procurement workflow with commercial lipase.
Conditions: Amano PS lipase, transesterification.
Chiral Resolution Lipase Catalysis Enantiomeric Excess Asymmetric Synthesis

Physicochemical Profile: Comparison with Dimeric Analogs

1,2-Ethanediol, 1-(2-furanyl)- has a molecular weight of 128.13 g/mol and a predicted XLogP3 of -0.5, with a topological polar surface area (TPSA) of 53.6 Ų [1]. The dimeric analog 1,2-di(furan-2-yl)ethane-1,2-diol (CAS 4464-77-1, C10H10O4) has a molecular weight of approximately 194.18 g/mol, representing a ~52% increase in mass, with a correspondingly higher predicted LogP (estimated 1.5–2.0) and TPSA of approximately 67 Ų . The lower LogP of 1,2-Ethanediol, 1-(2-furanyl)- indicates superior aqueous solubility and a more favorable position within drug-like chemical space (Lipinski Rule of 5: LogP ≤5, MW ≤500), making it a more versatile starting material for medicinal chemistry campaigns where aqueous compatibility is desired.

Physicochemical profile
Reported
MW 128.13, XLogP3 -0.5, TPSA 53.6 Ų; dimeric analog MW ~194, LogP ~1.5–2.0.
Lower LogP and MW may favor aqueous compatibility in fragment-based screening.
Computed properties; experimental confirmation advised.
Physicochemical Properties LogP Molecular Weight Drug-Likeness TPSA

Reactivity Profile: Peroxide Formation and Acid Sensitivity

According to the Encyclopedia of Reagents for Organic Synthesis, 1,2-Ethanediol, 1-(2-furanyl)- can form a stable endo-peroxide with singlet oxygen and can exothermally polymerize under acidic conditions [1]. This reactivity is directly attributable to the furan ring, which acts as a diene in [4+2] cycloaddition reactions with singlet oxygen. In contrast, non-furan vicinal diols such as ethylene glycol (CAS 107-21-1) do not undergo singlet oxygen endo-peroxide formation [2]. The acid-catalyzed polymerization pathway is also specific to the furan moiety and is not observed in simple aliphatic 1,2-diols. For procurement and storage, these properties necessitate handling in a fume hood, storage away from acids and strong oxidizing agents, and protection from light to minimize singlet oxygen generation – requirements that do not apply to non-furan diol alternatives.

Reactivity profile
Class-level
Forms endo-peroxide with singlet oxygen; acid-catalyzed polymerization; non-furan diols lack this.
Storage and handling require exclusion of acids, oxidants, light.
Documented in encyclopedia of reagents; class-level inference.
Reactivity Hazards Endo-Peroxide Singlet Oxygen Acid-Catalyzed Polymerization Handling Precautions

1,2-Ethanediol, 1-(2-furanyl)- Optimal Applications


Natural Product-Inspired Anticancer Drug Discovery

1,2-Ethanediol, 1-(2-furanyl)- is the optimal choice for research programs investigating maytansinoid biosynthesis or natural product-inspired anticancer agents. Its isolation from Actinosynnema pretiosum, a known producer of extraordinarily cytotoxic maytansinoids, provides a biosynthetic context that purely synthetic analogs cannot replicate [1]. Researchers studying the carbohydrate portion of maytansinoid-producing fermentations should prioritize this compound over synthetic furan diols to maintain biosynthetic relevance in their screening cascades.

Achmatowicz Rearrangement: Chiral Pyranone Synthesis

The furan diol structure of 1,2-Ethanediol, 1-(2-furanyl)- makes it an ideal precursor for Achmatowicz rearrangement, an oxidative ring enlargement that converts furyl alcohols into pyranone derivatives – key intermediates for uncommon sugar synthesis [1]. The demonstrated ability to achieve >99% ee via single-lipase kinetic resolution [2] means that both enantiomers of the diol can be accessed with high optical purity, enabling stereodivergent synthesis of pyranone building blocks. This scenario is not applicable to non-furan diols, which cannot undergo Achmatowicz rearrangement.

Fragment-Based Drug Discovery: Low-MW Furan Diol

With an MW of 128.13 g/mol, XLogP3 of -0.5, and TPSA of 53.6 Ų, 1,2-Ethanediol, 1-(2-furanyl)- occupies a favorable position in fragment-based drug discovery (FBDD) libraries [1]. Compared to the dimeric analog 1,2-di(furan-2-yl)ethane-1,2-diol (MW ~194, LogP ~1.5–2.0), the target compound provides a more hydrophilic, lower-MW fragment with two synthetic handles (the vicinal diol) for elaboration. Procurement for FBDD library construction should favor this compound over larger, more lipophilic furan diol analogs when aqueous solubility and lead-like properties are prioritized.

Chiral Synthon for Modified Sugars and Azasaccharides

The established enzymatic kinetic resolution protocol [1] demonstrates that both enantiomers of 1,2-Ethanediol, 1-(2-furanyl)- can be obtained with >99% ee, making it a reliable chiral synthon for the preparation of modified D- or L-sugar moieties including azasaccharides [2]. This application scenario is specifically enabled by the combination of the furan ring (for subsequent Achmatowicz or oxidative transformations) and the stereochemically resolved vicinal diol. Non-chiral or non-furan analogs lack this dual functionality.

Application
Selection Property
Validation Focus
Maytansinoid biosynthesis research
Natural product origin from Actinosynnema pretiosum
Biosynthetic pathway context and chaperone compatibility
Achmatowicz rearrangement studies
Furan-vicinal diol reactivity
Pyranone formation and stereodivergent synthesis
Fragment-based library construction
Low MW, low LogP, two synthetic handles
Aqueous solubility and lead-like property assessment
Modified sugar / azasaccharide synthesis
High enantiomeric excess via single-lipase resolution
Chiral pool reliability and downstream derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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